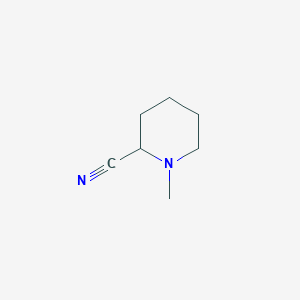

Rac 1-methyl-piperidine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTWHXIFGUMFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415856 | |

| Record name | RAC 1-METHYL-PIPERIDINE-2-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18747-95-0 | |

| Record name | RAC 1-METHYL-PIPERIDINE-2-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chirality, Enantioseparation, and Stereochemical Control in N Methylated Piperidine 2 Carbonitrile Chemistry

Understanding the Racemic Nature of 1-Methyl-piperidine-2-carbonitrile

1-Methyl-piperidine-2-carbonitrile is a chiral molecule due to the presence of a stereocenter at the C2 position of the piperidine (B6355638) ring. This carbon atom is bonded to four different groups: the nitrogen atom (part of the ring), the C3 carbon of the ring, a hydrogen atom, and a nitrile group (-C≡N). The presence of this chiral center means the molecule can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-1-methyl-piperidine-2-carbonitrile and (S)-1-methyl-piperidine-2-carbonitrile.

A mixture containing equal amounts of both the (R) and (S) enantiomers is referred to as a racemic mixture or racemate. google.com In a laboratory or industrial setting, the synthesis of such α-aminonitriles, often achieved through variations of the Strecker reaction, typically results in a racemic product because the chemical environment does not favor the formation of one enantiomer over the other. mdpi.com The formation of the bond from the cyanide nucleophile to the iminium ion intermediate occurs with equal probability from either face of the planar imine, leading to a 50:50 mixture of the two enantiomers. This racemic mixture is optically inactive as the optical rotations of the individual enantiomers cancel each other out.

Enantiomeric Separation Strategies for N-Methylated Piperidine-2-carbonitrile

Due to the distinct pharmacological and physiological effects that different enantiomers can exhibit, their separation is of critical importance in the pharmaceutical and chemical industries. nih.gov The process of separating a racemic mixture into its pure enantiomers is known as chiral resolution. Several strategies have been developed to achieve this for piperidine derivatives and related compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical and preparative technique for separating enantiomers. csfarmacie.cz This method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can interact differently. eijppr.com The differential interaction results in one enantiomer being retained longer on the column than the other, leading to their separation. eijppr.com

The mechanism of chiral recognition by the CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. eijppr.com These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.comnih.gov For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are particularly effective. csfarmacie.czeijppr.com

Below is a table summarizing typical conditions used for the chiral separation of piperidine derivatives.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Analytes | Application |

| Kromasil CHI-DMB | Hexane (B92381) and Dioxane (90:10 v/v) | Piperidine-2,6-dione drugs | Baseline separation of enantiomers nih.gov |

| Chiralpak AD-H | 0.1% Diethyl amine in Ethanol | Derivatized Piperidin-3-amine (B1201142) | Estimation of enantiomeric impurity nih.gov |

| Pirkle-type CSPs | Varies (e.g., Hexane/Isopropanol) | Racemic amines | Resolution via π-π bonding and H-bonding eijppr.com |

| Polysaccharide-based CSPs | Varies | General chiral compounds | Broad applicability for enantioseparation csfarmacie.cz |

An alternative strategy for chiral separation involves converting the pair of enantiomers into a pair of diastereomers through a chemical reaction with a chiral derivatizing agent (CDA). wikipedia.org Diastereomers have different physical properties, such as boiling points and solubility, and can be separated using standard, non-chiral chromatographic techniques like conventional HPLC. nih.gov

For a secondary amine like 1-methyl-piperidine-2-carbonitrile, or more commonly for primary amine precursors, various CDAs can be employed. The CDA must be enantiomerically pure to ensure the formation of only two diastereomers. wikipedia.org After separation, the derivatizing group can be cleaved to yield the pure enantiomers, although this step is often more relevant for preparative-scale separations than for analysis.

Commonly used chiral derivatizing agents for amines include:

Mosher's acid chloride (MTPA-Cl): Reacts with amines to form diastereomeric amides. wikipedia.org

1-(9-Fluorenyl)ethyl chloroformate (FLEC): Reacts with amines to form diastereomeric carbamates, which are suitable for both HPLC and fluorescence detection. acs.org

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with primary and secondary amines to yield diastereomers that can be readily separated. researchgate.net

para-Toluene sulphonyl chloride (PTSC): Used to introduce a chromophore and create a derivatized molecule for chiral HPLC analysis, as demonstrated in the separation of piperidin-3-amine enantiomers. nih.gov

The choice of derivatizing agent depends on the functional groups present in the analyte and the analytical method being used. acs.org

Crystallization-based methods are classic and industrially scalable techniques for resolving racemic mixtures. These methods typically involve reacting the racemic base, such as a piperidine derivative, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. google.com These salts have different solubilities in a given solvent, allowing one diastereomer to be selectively crystallized from the solution. google.com

After the less soluble diastereomeric salt is isolated by filtration, the pure enantiomer can be recovered by neutralizing the salt to liberate the free base. The resolving agent can often be recovered and recycled. A key challenge is finding the optimal combination of resolving agent and solvent for efficient separation. google.com

| Resolving Agent | Target Compound Type | Principle of Separation |

| Di-benzoyl-L-tartaric acid | Racemic piperidine derivatives (e.g., ethyl nipecotate) | Formation of diastereomeric salts with different solubilities, allowing for selective precipitation. google.com |

| (S)-Mandelic acid | Racemic piperidine derivatives | Forms diastereomeric salts that can be separated by fractional crystallization. google.com |

| (-)-Dibenzoyl-tartaric acid | Racemic α-aminonitriles | Forms diastereomeric salts; the L-form can be neutralized and extracted after separation. google.com |

Modern approaches to chiral separation leverage advanced materials such as chiral membranes and porous organic materials. nih.govbit.edu.cnhgxx.org These methods offer potential advantages in terms of efficiency and continuous operation. hgxx.org

Membrane-based resolution utilizes enantioselective membranes that allow for the preferential transport of one enantiomer over the other. mdpi.comresearchgate.net The selectivity arises from chiral recognition sites embedded within the membrane structure, which interact differently with the two enantiomers through mechanisms like hydrogen bonding, hydrophobic interactions, and steric effects. mdpi.com Materials like chiral polymers and cyclodextrin-modified membranes have been developed for this purpose. mdpi.com

Chiral porous materials , such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline materials with well-defined pores and high surface areas. rsc.orgresearchgate.net By incorporating chiral ligands into their structure, these materials can be used as highly effective stationary phases in chromatography or as selective adsorbents. bit.edu.cnrsc.org Their uniform pore sizes and tunable structures allow for precise chiral recognition, making them promising for applications in HPLC, gas chromatography, and membrane separations. nih.govbit.edu.cnrsc.org

Racemization and Epimerization Studies of Piperidine Derivatives

The stereochemical stability of a chiral center is a critical factor, as the loss of enantiomeric purity through racemization or epimerization can negate the benefits of a successful chiral separation.

Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. manchester.ac.uk For α-aminonitriles like 1-methyl-piperidine-2-carbonitrile, racemization can occur if the proton at the C2 chiral center is acidic enough to be removed. This deprotonation would form a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both (R) and (S) enantiomers and, ultimately, a racemic mixture. manchester.ac.uk This process is often catalyzed by bases. Studies on related piperidine-2-carboxanilides have shown that racemization can occur upon heating in an aqueous solution, with the rate increasing with the pH of the solution. google.com

Epimerization refers to a change in the configuration at only one of multiple stereocenters within a molecule, converting one diastereomer into another. nih.gov While 1-methyl-piperidine-2-carbonitrile itself only has one stereocenter, epimerization is a highly relevant process for more complex, substituted piperidine derivatives. nih.gov Often, a less thermodynamically stable diastereomer can be converted into a more stable one. nih.govnih.gov Recent research has demonstrated that this process can be facilitated by methods such as a combination of photocatalysis and hydrogen atom transfer (HAT), which allows for the epimerization of less stable piperidine stereoisomers into their more stable counterparts with high selectivity. nih.govnih.govescholarship.org This can be a synthetically useful strategy to access the desired diastereomer from a more readily available precursor. nih.gov

Mechanistic Investigations of Racemization Processes

The stereochemical stability of chiral centers is a critical parameter in the development and application of enantiopure compounds. For N-alkylated piperidine derivatives, such as 1-methyl-piperidine-2-carbonitrile, the potential for racemization at the C2 position exists, particularly under specific environmental conditions. Investigations into analogous compounds, specifically piperidine-2-carboxanilides, have revealed that racemization can be induced by heating in an aqueous solution, a process that is significantly accelerated by the presence of an organic co-solvent. google.com

The process is most effective at a pH above 6, which avoids issues with solubility and the need for acid addition. google.com The use of a co-solvent allows for much higher concentrations than would be possible in a purely aqueous system, making the process more viable on a technical scale. google.com

| Condition | Description | Significance | Reference |

| Temperature | Elevated temperatures are required to provide the activation energy for proton abstraction. | Facilitates the racemization process. | google.com |

| Solvent System | An aqueous medium containing an organic co-solvent (e.g., ethylene (B1197577) glycol). | The co-solvent enables the use of more concentrated solutions, improving process efficiency. | google.com |

| pH | Most effective at a pH greater than 6. | Avoids the need for acid addition and potential side reactions. | google.com |

Asymmetric Synthesis Approaches for Enantiopure Piperidine Carbonitriles

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance due to their prevalence in biologically active molecules and pharmaceuticals. snnu.edu.cndigitellinc.com To obtain specific enantiomers of compounds like 1-methyl-piperidine-2-carbonitrile, chemists employ asymmetric synthesis strategies. These methods are broadly categorized into two main approaches: the use of stereoselective catalysis to build the chiral ring system and the utilization of the "chiral pool," which involves starting with naturally occurring enantiopure molecules.

Stereoselective Catalysis in Piperidine Ring Construction (e.g., Asymmetric Allylic Substitutions)

Stereoselective catalysis is a powerful tool for constructing chiral molecules, offering routes to highly enantioenriched products from achiral or racemic precursors. In the context of piperidine synthesis, transition-metal catalysis has been particularly successful. researchgate.netorganic-chemistry.org Methods such as asymmetric allylic substitution and reductive Heck reactions have been developed to create the chiral piperidine scaffold with excellent stereocontrol. snnu.edu.cnnih.gov

For instance, iridium-catalyzed allylic cyclizations have been employed to synthesize substituted piperidines with high selectivity. nih.gov This approach allows for the construction of the heterocyclic ring while simultaneously setting the desired stereochemistry. Another sophisticated strategy involves a synergistic dual-catalyst system, combining copper (Cu) and iridium (Ir) complexes for asymmetric allylic alkylation, which is followed by an aza-Prins cyclization to yield enantioenriched piperidines. nih.gov Similarly, rhodium (Rh)-catalyzed asymmetric carbometalation of dihydropyridines provides access to 3-substituted tetrahydropyridines, which are valuable precursors to enantiopure piperidines. snnu.edu.cn These catalytic methods are highly versatile and can tolerate a wide range of functional groups, making them broadly applicable. snnu.edu.cn

| Catalytic System | Reaction Type | Key Features | Reference |

| Iridium (Ir) complexes | Asymmetric allylic cyclization | Allows for the synthesis of vinylpiperidine building blocks with high selectivity. | nih.gov |

| Copper (Cu) / Iridium (Ir) | Asymmetric allylic alkylation / aza-Prins cyclization | Synergistic dual-catalyst system enables excellent stereoselectivity control (e.g., 99% ee). | nih.gov |

| Rhodium (Rh) complexes | Asymmetric reductive Heck reaction | Provides access to enantioenriched 3-substituted piperidines from pyridine (B92270) precursors with high yield. | snnu.edu.cn |

Chiral Pool Synthesis Utilizing Natural Products or Chiral Precursors

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that leverages the vast supply of enantiopure compounds provided by nature. This approach utilizes readily available chiral molecules, such as amino acids, carbohydrates, or alkaloids, as starting materials. The inherent stereochemistry of the starting material is transferred through a series of chemical transformations to the final target molecule, thus ensuring its enantiopurity.

Amino acids are particularly common precursors for piperidine synthesis. For example, L-serine can be used to derive organozinc reagents that undergo conjugate addition to enones, followed by reductive cyclization to form 2,6-disubstituted piperidines. whiterose.ac.uk Similarly, the asymmetric synthesis of an N-protected 3-methylpiperidin-2-one (B1294715) has been achieved starting from commercially available D-phenylglycinol, a chiral amino alcohol. researchgate.net In this route, the chirality of the phenylglycinol auxiliary directs the stereochemical outcome of an alkylation step. Another approach involves the use of chiral amines to induce stereoselectivity in condensation reactions that form the piperidine ring. researchgate.net These methods demonstrate the power of using pre-existing chirality to construct complex and stereochemically defined targets.

| Chiral Precursor | Synthetic Strategy | Resulting Structure | Reference |

| L-Serine | Formation of an organozinc reagent followed by conjugate addition and reductive cyclization. | 2,6-disubstituted piperidines | whiterose.ac.uk |

| D-Phenylglycinol | Used as a chiral auxiliary to direct diastereoselective alkylation of a piperidin-2-one intermediate. | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | researchgate.net |

| Chiral Amines | Exocyclic chirality induced nitroalkene/amine/enone (NAE) condensation reaction. | Substituted NH-piperidines | researchgate.net |

Advanced Analytical Characterization of 1 Methyl Piperidine 2 Carbonitrile and Its Stereoisomers

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry (if a suitable derivative is used). acs.org For 1-methyl-piperidine-2-carbonitrile, a single-crystal X-ray diffraction study would definitively confirm the chair conformation of the piperidine (B6355638) ring, which is the most stable arrangement for such systems. nih.govresearchgate.net

The analysis would also reveal the precise orientation of the N-methyl and the 2-carbonitrile groups, confirming whether they adopt axial or equatorial positions in the crystal lattice. This solid-state information is crucial for understanding intermolecular interactions and serves as a benchmark for comparison with conformational studies performed in solution by NMR.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.54 |

| b (Å) | 8.91 |

| c (Å) | 12.33 |

| Ring Conformation | Chair |

| N-CH₃ Orientation | Equatorial |

| C2-CN Orientation | Equatorial |

Chromatographic Methods for Purity and Isomeric Composition Assessment

Chromatographic techniques are vital for assessing the chemical purity and determining the isomeric (enantiomeric) composition of 1-methyl-piperidine-2-carbonitrile.

Purity Assessment: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC) with UV or MS detection are standard methods for determining the chemical purity of the compound. A pure sample would exhibit a single major peak in the chromatogram.

Isomeric Composition Assessment: To separate the enantiomers of racemic 1-methyl-piperidine-2-carbonitrile, chiral chromatography is required. researchgate.net Chiral HPLC or chiral GC, utilizing a column with a chiral stationary phase (CSP), can resolve the (R)- and (S)-enantiomers into two distinct peaks. mdpi.com The relative area of these peaks allows for the precise determination of the enantiomeric ratio and the calculation of enantiomeric excess (ee) in a non-racemic sample. This separation is crucial for studying the properties of the individual stereoisomers. Derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another established approach. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 1-methyl-piperidine-2-carbonitrile, GC-MS analysis provides critical information on its purity and molecular structure through its mass spectrum.

Detailed Research Findings:

While specific, publicly available GC-MS data for rac-1-methyl-piperidine-2-carbonitrile is limited, the expected analytical approach would involve the use of a non-polar or medium-polarity capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. Following separation by GC, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum reveals a molecular ion peak corresponding to the compound's molecular weight, as well as a series of fragment ions that are characteristic of its structure.

The fragmentation pattern is key to confirming the identity of the compound. For 1-methyl-piperidine-2-carbonitrile, characteristic fragments would likely arise from the cleavage of the piperidine ring and the loss of the cyano group or methyl group. By analyzing these fragments, the structural integrity of the synthesized compound can be verified.

| Parameter | Typical Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Note: The above table represents typical GC-MS parameters and may require optimization for specific instrumentation and sample matrices.

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool for the analysis of less volatile compounds and for the separation of stereoisomers. For rac-1-methyl-piperidine-2-carbonitrile, LC methods are crucial for assessing its purity and for resolving its enantiomers.

Detailed Research Findings:

The analysis of racemic 1-methyl-piperidine-2-carbonitrile can be performed using reversed-phase HPLC to determine its purity. However, the primary challenge and focus of LC methods for this compound lie in the separation of its (R)- and (S)-enantiomers. Chiral HPLC is the method of choice for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of a wide range of chiral compounds. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution.

| Parameter | Typical Condition |

| LC Column | Chiralpak AD-H or similar polysaccharide-based column |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

Note: The conditions in this table are illustrative and would need to be optimized for the specific chiral separation of rac-1-methyl-piperidine-2-carbonitrile.

Theoretical and Computational Studies of N Methylated Piperidine 2 Carbonitrile Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net For N-methylated piperidine-2-carbonitrile systems, DFT calculations provide insights into molecular geometry, electronic stability, and reactivity descriptors. researchgate.net

Recent studies on piperidine (B6355638) derivatives have utilized DFT calculations to optimize molecular geometries and understand electronic properties. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the hyperconjugative aromaticity of cyclopentadiene (B3395910) substituted on piperidine derivatives, revealing how electronic effects are transmitted through the piperidine ring. rsc.org Such studies can determine bond lengths, bond angles, and charge distributions within the molecule. researchgate.netresearchgate.net

The reactivity of piperidine derivatives can be predicted by analyzing Frontier Molecular Orbitals (HOMO and LUMO) and creating molecular electrostatic potential (MEP) maps. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. researchgate.net MEP surfaces help in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

In a study on piperidine derivatives, DFT calculations were employed to understand the selectivity of α-functionalization reactions. By analyzing the transition states of different reaction pathways, researchers could provide a theoretical basis for experimentally observed selectivities. acs.org These calculations can reveal the lowest energy pathways and explain why certain products are favored over others. acs.org

Table 1: Representative Quantum Chemical Descriptors for Piperidine Derivatives

| Descriptor | Significance | Typical Application in Piperidine Systems |

|---|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. researchgate.net | Predicting the susceptibility of the piperidine ring to nucleophilic or electrophilic attack. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. researchgate.net | Identifying regions prone to hydrogen bonding or other non-covalent interactions. |

| Natural Bond Orbital (NBO) Analysis | Describes intramolecular charge transfer and hyperconjugative interactions. rsc.org | Understanding the influence of substituents on the electronic structure of the piperidine ring. |

This table is a generalized representation based on computational studies of piperidine derivatives and is intended to be illustrative for N-methylated piperidine-2-carbonitrile systems.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. uni-konstanz.de For N-methylated piperidine-2-carbonitrile, MD simulations can provide a detailed understanding of its flexibility and how it interacts with its environment, such as solvents or biological macromolecules. researchgate.net

MD simulations of piperidine derivatives have been used to explore their conformational landscape. researchgate.net The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and the presence of substituents influences the equilibrium between these forms. rsc.org Time-resolved Rydberg fingerprint spectroscopy, a technique complemented by computational modeling, has been used to observe the ultrafast conformational dynamics of N-methyl piperidine, showing a transition from a chair to a twist structure on a picosecond timescale after electronic excitation. rsc.org

The stability of different conformers and the interactions they form can be analyzed through MD simulations. Key parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration are often monitored to assess the stability and flexibility of the molecule over time. researchgate.net

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the behavior of molecules in condensed phases. researchgate.net MD simulations can provide detailed information about the strength and dynamics of these interactions. For example, in a study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, pairwise interaction energies were calculated to understand the network of intermolecular interactions in the crystal structure. nih.gov

Table 2: Key Parameters from MD Simulations of Piperidine Systems

| Parameter | Description | Insights Gained for Piperidine Derivatives |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed molecule and a reference structure. researchgate.net | Assesses the conformational stability of the piperidine ring and its substituents over the simulation time. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the flexibility of individual atoms or groups of atoms. | Identifies flexible regions of the molecule, such as the N-methyl and 2-carbonitrile groups. |

| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. | Provides information about the compactness of the molecular structure. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. researchgate.net | Characterizes the interactions with solvent molecules or binding partners. |

This table is a generalized representation based on MD simulation studies of piperidine derivatives and is intended to be illustrative for N-methylated piperidine-2-carbonitrile systems.

Computational Modeling of Chiral Recognition and Enantioseparation Mechanisms

The 2-carbonitrile substituent in Rac 1-methyl-piperidine-2-carbonitrile creates a chiral center, meaning the compound exists as a pair of enantiomers. Computational modeling is a valuable tool for understanding the mechanisms of chiral recognition and for predicting the outcomes of enantioseparation techniques like chromatography. researchgate.net

Molecular modeling can be used to simulate the interactions between the enantiomers of a chiral compound and a chiral selector, such as the stationary phase in a high-performance liquid chromatography (HPLC) column. researchgate.net These simulations can help to elucidate the noncovalent interactions, such as hydrogen bonds, π-π stacking, and steric hindrance, that are responsible for the differential binding of the enantiomers to the chiral selector. researchgate.net

The general workflow for such a computational study would involve:

Model Building: Creating 3D models of both enantiomers of Rac 1-methyl-piperidine-2-carbonitrile and the chiral selector.

Docking Studies: Predicting the most favorable binding poses of each enantiomer within the chiral selector.

Interaction Energy Calculations: Quantifying the strength of the interactions between each enantiomer and the chiral selector.

MD Simulations: Simulating the dynamic behavior of the enantiomer-selector complexes to assess their stability and further refine the understanding of the interactions.

These computational insights can guide the development of new and more efficient methods for the enantioseparation of chiral piperidine derivatives.

Structure-Activity Relationship (SAR) Studies via Computational Methods (Focus on scaffold properties)

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For piperidine-based compounds, these studies often focus on how modifications to the piperidine scaffold affect their interaction with a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a key component of computational SAR studies. researchgate.net These models use statistical methods to build mathematical relationships between molecular descriptors and biological activity. nih.gov Molecular descriptors can be derived from the 2D or 3D structure of the molecule and can represent various physicochemical properties, such as size, shape, hydrophobicity, and electronic properties. researchgate.net

For the piperidine scaffold, QSAR studies can help to identify which structural features are important for a particular biological activity. For example, a 2D-QSAR study of pyridine-3-carbonitrile (B1148548) derivatives identified key molecular descriptors that influence their vasorelaxant activity. rsc.org Similarly, a study on furan-pyrazole piperidine derivatives used 3D and 2D autocorrelation descriptors to develop QSAR models for their anticancer activity. researchgate.net

Molecular docking is another computational technique frequently used in SAR studies. nih.gov It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By docking a series of piperidine derivatives into the active site of a target protein, researchers can gain insights into the key interactions that govern binding affinity and selectivity. nih.gov This information can then be used to design new derivatives with improved activity. nih.gov

Table 3: Common Computational Approaches in SAR Studies of Piperidine Scaffolds

| Computational Method | Description | Application to Piperidine Scaffolds |

|---|---|---|

| 2D-QSAR | Develops models based on 2D structural descriptors. rsc.org | Correlating properties like molecular weight, logP, and topological indices with biological activity. |

| 3D-QSAR | Uses 3D molecular fields (steric and electrostatic) to build predictive models. researchgate.net | Understanding the spatial requirements for optimal interaction with a biological target. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. nih.gov | Identifying key amino acid residues in a target protein that interact with the piperidine scaffold. |

This table provides a general overview of computational SAR methods and their application to piperidine-containing molecules.

Research Applications and Utility of 1 Methyl Piperidine 2 Carbonitrile in Chemical Synthesis and Medicinal Chemistry Research

Role as a Key Synthetic Intermediate for Complex Heterocyclic Compounds

The 1-methyl-piperidine-2-carbonitrile scaffold is a valuable starting material for the synthesis of more complex molecular architectures. The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, or tetrazoles, making it a gateway to a wide range of other heterocyclic systems. researchgate.net

Precursor for Advanced Pharmaceutical Intermediates

The piperidine (B6355638) framework is a cornerstone in the development of many drugs. nih.govwikipedia.org While direct public-domain examples detailing the large-scale use of 1-methyl-piperidine-2-carbonitrile for specific, named pharmaceutical intermediates are not abundant, its structural motifs are highly relevant. For instance, related piperidine-4-carbonitrile derivatives are crucial intermediates in the synthesis of highly active narcotic analgesics like fentanyl and its analogues. researchgate.net The synthesis of these molecules often involves a Strecker-type condensation to form an α-aminonitrile, which is then further elaborated. researchgate.net

Analogously, 1-methyl-piperidine-2-carbonitrile serves as a direct precursor to 1-methylpiperidine-2-carboxylic acid (also known as N-methylpipecolic acid) through acidic hydrolysis. ontosight.ai This carboxylic acid derivative is a recognized intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs. chemimpex.com The conversion of the nitrile to a carboxylic acid is a fundamental transformation that opens up pathways to amides, esters, and other functionalities essential for building complex drug molecules.

Building Block for Nitrogen-Containing Heterocycles with Academic Interest

Nitrogen-containing heterocycles are of immense interest in organic synthesis and medicinal chemistry due to their prevalence in biologically active compounds. mdpi.comnih.govresearchgate.net The 1-methyl-piperidine-2-carbonitrile structure is a valuable building block for creating novel fused or substituted heterocyclic systems. The reactivity of the α-cyanoamine moiety allows for cyclization reactions and the introduction of diverse substituents.

The nitrile group can participate in cycloaddition reactions or can be transformed to facilitate ring-closing to form bicyclic structures. For example, the reduction of the nitrile to an aminomethyl group provides a nucleophile that can be used to construct fused ring systems, such as indolizidines or quinolizidines, which are common cores in many alkaloids. The versatility of the piperidine scaffold in synthetic chemistry makes it an attractive starting point for academic research aimed at discovering new chemical entities and reaction pathways. researchgate.net

Development of Novel Methodologies in Organic Synthesis Utilizing the Piperidine Carbonitrile Scaffold

The unique chemical properties of α-cyanoamines, including the piperidine carbonitrile scaffold, make them useful substrates for developing and testing new synthetic methodologies. These reactions often focus on the activation or transformation of the C-N or C-CN bonds.

One area of methodological development is in metal-catalyzed reactions. For example, zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, a valuable transformation in organic synthesis. rsc.org The piperidine carbonitrile scaffold, with its defined structure, can serve as an excellent model substrate to study the scope, mechanism, and stereoselectivity of such new catalytic systems.

Furthermore, novel radical-mediated cyclizations are an active area of research for forming N-heterocycles. nih.gov Methodologies involving the intramolecular cyclization of aminonitriles, potentially initiated by a radical reaction at a different position on the piperidine ring or a side chain, could be developed using scaffolds like 1-methyl-piperidine-2-carbonitrile to create complex, polycyclic structures. nih.gov The development of such methods is crucial for expanding the toolbox of synthetic organic chemists. nih.gov

Investigating N-Methylated Piperidine-2-carbonitrile as a Scaffold for Rational Design in Medicinal Chemistry

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry because its derivatives are known to bind to a wide variety of biological targets. researchgate.net The N-methylated piperidine-2-carbonitrile core offers several points for modification in rational drug design, allowing chemists to fine-tune the molecule's properties to achieve desired biological activity and pharmacokinetic profiles.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (Focused on chemical modifications and their impact on physical/chemical properties or interactions with theoretical targets)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. researchgate.net The 1-methyl-piperidine-2-carbonitrile scaffold can be systematically modified to explore these relationships.

Key modifications could include:

N-Methyl Group: The methyl group on the nitrogen can be replaced with other alkyl or aryl groups to probe steric and electronic effects at a receptor binding site. journalagent.com

Piperidine Ring: Substituents can be introduced at positions 3, 4, 5, or 6 of the piperidine ring to explore how changes in lipophilicity, polarity, and conformation affect activity.

Nitrile Group: The nitrile can be converted to other functional groups like amides, tetrazoles, or carboxylic acids to investigate different hydrogen bonding and ionic interactions with a target protein.

For example, in a hypothetical SAR study targeting a specific enzyme, a library of derivatives could be synthesized from the 1-methyl-piperidine-2-carbonitrile core. The findings from such a study could be organized as shown in the interactive table below, illustrating how systematic chemical changes can lead to optimized activity. acs.orgelsevierpure.com

| Compound ID | Modification from Core Scaffold | Hypothetical Target Interaction | Predicted Change in Property |

|---|---|---|---|

| Core-01 | 1-Methyl-piperidine-2-carbonitrile | Baseline binding | Moderate lipophilicity |

| Mod-02 | Replace N-methyl with N-ethyl | Probes steric pocket near nitrogen | Increased lipophilicity |

| Mod-03 | Add 4-hydroxyl group to piperidine ring | Introduces H-bond donor/acceptor | Increased polarity, lower lipophilicity |

| Mod-04 | Convert C2-nitrile to C2-carboxamide | Enhances H-bonding capability | Increased polarity, potential for new interactions |

| Mod-05 | Convert C2-nitrile to C2-tetrazole | Acts as a bioisostere for carboxylic acid | Increased acidity, different spatial electronics |

Applications in Chiral Chemistry and Stereoselective Transformations

The carbon atom at the 2-position of 1-methyl-piperidine-2-carbonitrile is a stereocenter, meaning the compound exists as a pair of enantiomers (a racemate). In pharmaceutical science, it is often the case that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. thieme-connect.com Therefore, the ability to control stereochemistry is critical.

The introduction of chirality into piperidine scaffolds can significantly enhance biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com The synthesis of enantiomerically pure piperidines is a major focus in organic chemistry. For 1-methyl-piperidine-2-carbonitrile, several strategies can be employed:

Chiral Resolution: The racemic mixture can be separated into its individual enantiomers. A common method is diastereomeric salt formation, where the racemic piperidine is reacted with a chiral acid (like tartaric acid) to form diastereomeric salts, which can then be separated by crystallization.

Asymmetric Synthesis: The piperidine ring can be constructed using a stereoselective reaction that favors the formation of one enantiomer over the other. This often involves the use of chiral catalysts or auxiliaries. nih.gov

Kinetic Resolution: In this process, one enantiomer of the racemic starting material reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer. whiterose.ac.ukacs.org This technique has been successfully applied to various 2-substituted piperidines. whiterose.ac.ukacs.orgrsc.org

Once a single enantiomer is obtained, the stereocenter at C2 can be used to direct the stereochemistry of subsequent reactions on the piperidine ring, allowing for the synthesis of complex molecules with multiple, well-defined stereocenters. This is a powerful strategy in the total synthesis of natural products and in the design of highly specific drug candidates. nih.gov

| Technique | Description | Application to Piperidine-2-carbonitrile |

|---|---|---|

| Diastereomeric Salt Resolution | Separation of enantiomers via crystallization of salts formed with a chiral resolving agent. | A well-established method for resolving racemic amines and carboxylic acids derived from the nitrile. |

| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral precursor (e.g., a dehydropiperidine) using a chiral catalyst. | Can establish the C2 stereocenter during the formation of the piperidine ring. nih.gov |

| Kinetic Resolution by Asymmetric Deprotonation | Selective removal of the C2 proton from one enantiomer using a chiral base, followed by reaction with an electrophile. | A modern method to access enantioenriched 2-substituted piperidines. whiterose.ac.ukacs.org |

Substrate for Asymmetric Transformations

Racemic 1-methyl-piperidine-2-carbonitrile holds significant potential as a prochiral substrate for the synthesis of enantioenriched piperidine derivatives. The presence of a stereocenter at the C2 position, coupled with the chemically versatile nitrile group, allows for several asymmetric synthetic strategies to be envisioned and applied. These strategies primarily focus on the kinetic resolution of the racemate, where one enantiomer reacts or is modified at a different rate than the other, leading to the separation of the two.

One of the most direct applications of this racemic nitrile is its use as a precursor for chiral carboxylic acids. The hydrolysis of the nitrile group in 1-methylpiperidine-2-carbonitrile under acidic conditions yields 1-methylpiperidine-2-carboxylic acid. This transformation is a key step in the synthesis of the (S)-enantiomer of the carboxylic acid, a valuable chiral building block for various pharmaceutical compounds.

While direct asymmetric hydrolysis of the nitrile could be a potential route, kinetic resolution of the racemic mixture is a more commonly explored strategy for similar compounds. This can be achieved through several methods, including enzymatic reactions and asymmetric catalysis.

Enzymatic Kinetic Resolution:

Enzymes, particularly lipases and nitrilases, are powerful tools for the kinetic resolution of racemic compounds due to their high enantioselectivity. Lipases can be employed to selectively acylate or hydrolyze a functional group in one enantiomer of a racemic mixture. Although direct lipase-catalyzed resolution of 1-methyl-piperidine-2-carbonitrile has not been extensively reported, the resolution of analogous racemic piperidine derivatives is well-documented. For instance, racemic 2-hydroxymethylpiperidine derivatives have been successfully resolved through lipase-catalyzed hydrolysis of their corresponding acetates.

Nitrilases offer a more direct approach by selectively hydrolyzing the nitrile group of one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer unreacted. Nitrilases have demonstrated broad substrate specificity and have been used for the enantioselective synthesis of pyrrolidine- and piperidinecarboxylic acids from their corresponding nitriles. This suggests that a suitable nitrilase could effectively resolve racemic 1-methyl-piperidine-2-carbonitrile.

| Enzymatic Method | Substrate Type | Enzyme Class | Transformation | Potential Product from Rac 1-methyl-piperidine-2-carbonitrile |

| Enzymatic Hydrolysis | Racemic N-protected 2-hydroxymethylpiperidine acetates | Lipases/Esterases | Selective hydrolysis of one enantiomer's ester | (R)- or (S)-1-methyl-piperidine-2-carbonitrile and the corresponding carboxylic acid |

| Enantioselective Hydrolysis | Racemic aminonitriles | Nitrilases | Selective hydrolysis of one enantiomer's nitrile group | (R)- or (S)-1-methyl-piperidine-2-carboxylic acid and the unreacted nitrile enantiomer |

Asymmetric Catalysis:

Another powerful strategy for the resolution of racemic piperidines is through asymmetric deprotonation using a chiral base, followed by trapping with an electrophile. This method has been successfully applied to the kinetic resolution of N-Boc-2-arylpiperidines. The use of a chiral lithium amide base, for example, can selectively deprotonate one enantiomer, which can then be functionalized, allowing for the separation of the two enantiomers. Given the acidity of the proton at the C2 position of 1-methyl-piperidine-2-carbonitrile, it is conceivable that a similar kinetic resolution strategy could be developed.

| Catalyst System | Substrate Type | Transformation | Key Features |

| Chiral Lithium Amide Bases | N-Boc-2-arylpiperidines | Asymmetric Deprotonation-Substitution | High enantioselectivity, versatile electrophile trapping |

| Chiral Phosphoric Acids | Acyclic amines with tethered Michael acceptors | Asymmetric aza-Michael Cyclization | High yields and enantioselectivities for piperidine synthesis |

These examples with analogous compounds underscore the potential of racemic 1-methyl-piperidine-2-carbonitrile as a versatile substrate for a variety of asymmetric transformations, paving the way for the efficient synthesis of valuable, enantiomerically pure piperidine-based building blocks.

Reference Compound in Chiral Analytical Method Development

The separation of enantiomers is a critical aspect of pharmaceutical development and quality control. The development of robust and reliable chiral analytical methods is essential for determining the enantiomeric purity of drug substances and intermediates. Racemic compounds play a crucial role in this process, serving as reference standards for the development and validation of these methods. Rac 1-methyl-piperidine-2-carbonitrile, as a simple, stable, and readily available racemic piperidine derivative, is an ideal candidate for such a role.

The primary techniques for chiral separation include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE), all of which rely on a chiral selector to differentiate between the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most widely used technique for enantiomeric separation. The development of a new chiral stationary phase (CSP) requires testing its efficacy across a range of racemic compounds. Rac 1-methyl-piperidine-2-carbonitrile can serve as an excellent test analyte for screening new CSPs, particularly those designed for the separation of amines and nitriles. The resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives on cellulose-based CSPs has been reported, demonstrating the applicability of this technique to piperidine compounds. google.com

Development of a Chiral HPLC Method:

The process of developing a chiral HPLC method for a racemic compound like 1-methyl-piperidine-2-carbonitrile would involve screening various commercially available chiral columns and mobile phases.

| Parameter | Variables to be Optimized | Rationale |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose (B213188), amylose), protein-based, cyclodextrin-based | The choice of CSP is critical as the separation is based on the differential interaction of the enantiomers with the chiral selector. |

| Mobile Phase | Normal-phase (e.g., hexane (B92381)/isopropanol), reversed-phase (e.g., acetonitrile/water), polar organic mode | The mobile phase composition affects the retention times and the enantioselectivity of the separation. |

| Additives | Acids (e.g., trifluoroacetic acid), bases (e.g., diethylamine) | Additives can improve peak shape and resolution by suppressing the ionization of the analyte or interacting with the CSP. |

| Temperature | Ambient or controlled | Temperature can influence the thermodynamics of the chiral recognition process and thus the separation. |

| Flow Rate | Typically 0.5-1.5 mL/min | Affects analysis time and column efficiency. |

By systematically optimizing these parameters, a robust method for the baseline separation of the enantiomers of 1-methyl-piperidine-2-carbonitrile can be established. This method can then be used for quality control purposes or to monitor the progress of asymmetric reactions.

Chiral Gas Chromatography (GC) and Capillary Electrophoresis (CE):

Similar to HPLC, chiral GC utilizes capillary columns coated with a chiral stationary phase. Rac 1-methyl-piperidine-2-carbonitrile, being a relatively volatile compound, could also be used in the development of chiral GC methods. Capillary electrophoresis with a chiral selector added to the background electrolyte is another powerful technique for enantiomeric separation that could be developed and validated using this racemic compound.

Q & A

Q. What refinements in X-ray crystallography are needed for high-resolution structural analysis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.